molecular formula C₁₅H₄D₄N₂O B1142632 4,4'-Dicyanobenzophenone-2,3,5,6-d4 CAS No. 1361326-44-4

4,4'-Dicyanobenzophenone-2,3,5,6-d4

Cat. No.: B1142632
CAS No.: 1361326-44-4
M. Wt: 236.26
InChI Key:
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Description

4,4’-Dicyanobenzophenone-2,3,5,6-d4 is a deuterated derivative of the organic compound 4,4’-Dicyanobenzophenone. This compound is commonly used as a photoinitiator in the production of polymers. The deuterated version, 4,4’-Dicyanobenzophenone-2,3,5,6-d4, is primarily used as a reference standard in various analytical techniques, such as nuclear magnetic resonance spectroscopy, to help identify and quantify the presence of the original compound in a sample .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 typically involves the deuteration of 4,4’-DicyanobenzophenoneThis can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium in the presence of a deuterium source and a catalyst .

Industrial Production Methods

Industrial production of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the deuterated compound meets the stringent requirements for use as a reference standard in analytical techniques. The production methods are designed to be efficient and cost-effective, utilizing advanced catalytic systems and deuterium sources .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dicyanobenzophenone-2,3,5,6-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

4,4’-Dicyanobenzophenone-2,3,5,6-d4 has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 involves its role as a photoinitiator. When exposed to light, the compound absorbs photons and undergoes a photochemical reaction, generating reactive species that initiate polymerization. The deuterated version is used to study these mechanisms in detail, providing insights into the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dicyanobenzophenone-2,3,5,6-d4 is unique due to its deuterated nature, making it an essential reference standard in analytical techniques. Its deuterium atoms provide distinct signals in nuclear magnetic resonance spectroscopy, allowing for precise identification and quantification of the original compound in complex mixtures .

Properties

CAS No.

1361326-44-4

Molecular Formula

C₁₅H₄D₄N₂O

Molecular Weight

236.26

Synonyms

4,4’-Carbonylbis-benzonitrile-2,3,5,6-d4;  Bis(4-cyanophenyl) Ketone-2,3,5,6-d4;  p,p’-Dicyanobenzophenone-2,3,5,6-d4

Origin of Product

United States

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